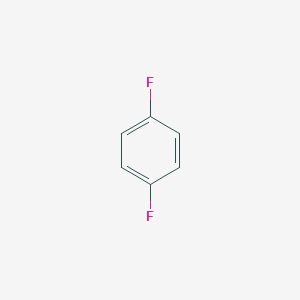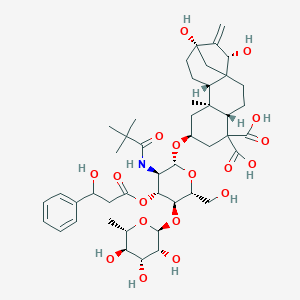
Rhhwe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhhwe, also known as Rhodiola rosea, is a perennial plant that grows in cold regions of the world including Asia, Europe, and North America. It has been used for centuries in traditional medicine to treat fatigue, depression, and anxiety. In recent years, scientific research has focused on the potential benefits of Rhodiola rosea in improving physical and mental performance, as well as its potential use in treating various medical conditions.
Mécanisme D'action
The active compounds in Rhhwe rosea are believed to work by regulating the body's stress response system and increasing levels of neurotransmitters such as serotonin and dopamine. This may help to improve mood, reduce stress and anxiety, and enhance cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound rosea may have a number of biochemical and physiological effects on the body. It has been shown to increase levels of ATP, the body's primary energy source, and to improve oxygen uptake and utilization. It may also help to regulate blood sugar levels and improve immune function.
Avantages Et Limitations Des Expériences En Laboratoire
Rhhwe rosea has a number of advantages for use in lab experiments. It is relatively easy to extract and purify, and its active compounds are well-characterized. However, there are also some limitations to its use. For example, the plant is sensitive to environmental factors such as temperature and light, which can affect the levels of active compounds in the extract.
Orientations Futures
There are a number of potential future directions for research on Rhhwe rosea. One area of interest is its potential use in treating medical conditions such as depression, anxiety, and cognitive decline. Another area of research is its potential use in enhancing physical and mental performance in athletes and military personnel. Additionally, there is interest in exploring the potential use of this compound rosea in combination with other natural compounds or pharmaceuticals to enhance its effects.
Méthodes De Synthèse
Rhhwe rosea is typically extracted from the roots of the plant using a solvent extraction method. The extract is then purified and standardized to ensure consistent levels of active compounds, such as rosavin, salidroside, and tyrosol.
Applications De Recherche Scientifique
Rhhwe rosea has been studied extensively for its potential health benefits. Research has shown that it may improve physical and mental performance, reduce stress and fatigue, and enhance mood. It has also been studied for its potential use in treating medical conditions such as depression, anxiety, and cognitive decline.
Propriétés
Numéro CAS |
131862-38-9 |
|---|---|
Formule moléculaire |
C46H65NO18 |
Poids moléculaire |
920 g/mol |
Nom IUPAC |
(4S,7S,9S,10S,13S,15R)-7-[(2R,3R,4R,5S,6R)-3-(2,2-dimethylpropanoylamino)-6-(hydroxymethyl)-4-(3-hydroxy-3-phenylpropanoyl)oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-13,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid |
InChI |
InChI=1S/C46H65NO18/c1-21-36(54)44-14-12-28-43(6,27(44)13-15-45(21,60)20-44)17-24(18-46(28,40(56)57)41(58)59)62-37-30(47-39(55)42(3,4)5)35(64-29(50)16-25(49)23-10-8-7-9-11-23)34(26(19-48)63-37)65-38-33(53)32(52)31(51)22(2)61-38/h7-11,22,24-28,30-38,48-49,51-54,60H,1,12-20H2,2-6H3,(H,47,55)(H,56,57)(H,58,59)/t22-,24-,25?,26+,27-,28-,30+,31-,32+,33+,34+,35+,36-,37+,38-,43-,44?,45-/m0/s1 |
Clé InChI |
HSOPLEIUXGFKIB-KJAVYXPRSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)CC(C3=CC=CC=C3)O)NC(=O)C(C)(C)C)O[C@H]4C[C@]5([C@@H]6CC[C@@]7(CC6(CC[C@@H]5C(C4)(C(=O)O)C(=O)O)[C@H](C7=C)O)O)C)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)CC(C3=CC=CC=C3)O)NC(=O)C(C)(C)C)OC4CC5(C6CCC7(CC6(CCC5C(C4)(C(=O)O)C(=O)O)C(C7=C)O)O)C)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)CC(C3=CC=CC=C3)O)NC(=O)C(C)(C)C)OC4CC5(C6CCC7(CC6(CCC5C(C4)(C(=O)O)C(=O)O)C(C7=C)O)O)C)CO)O)O)O |
Synonymes |
O-rhamnosyl--(1''-4')-14'-hydroxywedeloside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



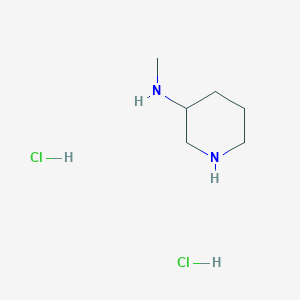
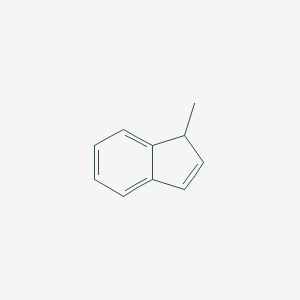
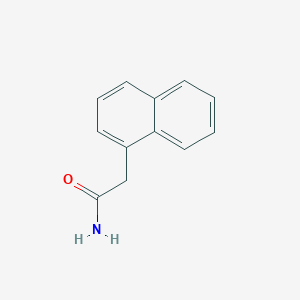
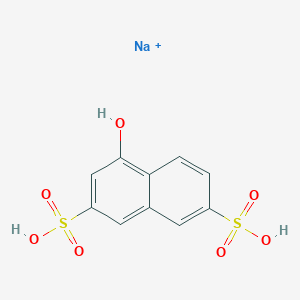
![(17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B165149.png)

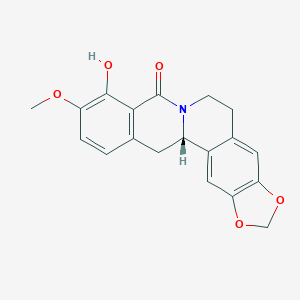
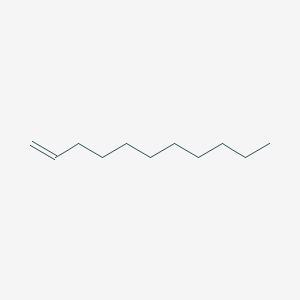
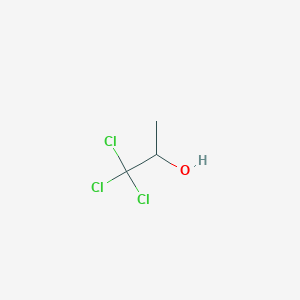
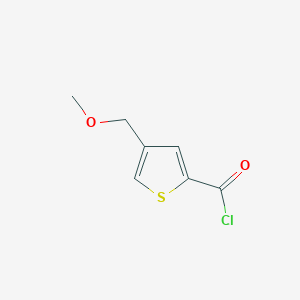

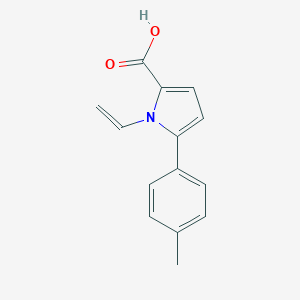
![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)
